3-(Benzyloxy)cyclobutane-1-sulfonyl chloride
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Overview
Description
3-(Benzyloxy)cyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H13ClO3S and a molecular weight of 260.74 g/mol . It is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane derivatives with benzyloxy groups and sulfonyl chloride. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-(Benzyloxy)cyclobutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the sulfonyl chloride group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Benzyloxy)cyclobutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the modification of biological molecules for research purposes.
Medicine: It may be involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar compounds to 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride include other sulfonyl chlorides and cyclobutane derivatives. These compounds share similar reactivity but may differ in their specific applications and reaction conditions. Some examples of similar compounds are:
- 3-(Methoxy)cyclobutane-1-sulfonyl chloride
- 3-(Ethoxy)cyclobutane-1-sulfonyl chloride
- 3-(Phenoxy)cyclobutane-1-sulfonyl chloride .
These compounds highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Properties
IUPAC Name |
3-phenylmethoxycyclobutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c12-16(13,14)11-6-10(7-11)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYZABLHRWXAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1S(=O)(=O)Cl)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303510-64-6 |
Source
|
Record name | 3-(benzyloxy)cyclobutane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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